Salicylic Acid

Catalog No.
S542343
CAS No.
69-72-7
M.F
C7H6O3
C7H6O3
HOC6H4COOH
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylic Acid

CAS Number

69-72-7

Product Name

Salicylic Acid

IUPAC Name

2-hydroxybenzoic acid

Molecular Formula

C7H6O3
C7H6O3
HOC6H4COOH

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)

InChI Key

YGSDEFSMJLZEOE-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C)
Soluble in oil of turpentine, alcohol, ether
SLIGHTLY SOL IN TOLUENE
In water, 2,240 mg/L at 25 °C
2.24 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 0.2 (slightly soluble)
very slightly soluble in water; soluble in organic solvents
very soluble (in ethanol)

Synonyms

2 Hydroxybenzoic Acid, 2-Hydroxybenzoic Acid, Acid, 2-Hydroxybenzoic, Acid, o-Hydroxybenzoic, Acid, ortho-Hydroxybenzoic, Acid, Salicylic, o Hydroxybenzoic Acid, o-Hydroxybenzoic Acid, ortho Hydroxybenzoic Acid, ortho-Hydroxybenzoic Acid, Salicylic Acid

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O

The exact mass of the compound Salicylic acid is 138.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2240 mg/l (at 25 °c)0.02 m2.24 mg/ml at 25 °csolubility (weight percent): carbon tetrachloride 0.262 (25 °c); benzene 0.775 (25 °c); propanol 27.36 (21 °c); absolute ethanol 34.87 (21 °c); acetone 396 (23 °c)soluble in oil of turpentine, alcohol, etherslightly sol in toluenein water, 2,240 mg/l at 25 °c2.24 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.2very slightly soluble in water; soluble in organic solventsvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Salicylic Acid (CAS 69-72-7), or 2-hydroxybenzoic acid, is a crystalline beta-hydroxy acid (BHA) and phenolic compound widely procured as an active pharmaceutical ingredient, chemical intermediate, and formulation additive. Characterized by an ortho-hydroxyl group that enables intramolecular hydrogen bonding, the compound exhibits a distinct acidity profile and lipophilicity compared to standard aliphatic or unsubstituted aromatic acids [1]. In industrial and laboratory settings, it serves as a critical precursor for esterification (yielding acetylsalicylic acid and methyl salicylate) and functions as a lipid-soluble keratolytic agent, making its specific physicochemical properties central to material selection and procurement workflows [1].

Generic substitution of Salicylic Acid with closely related analogs fundamentally alters formulation stability, reaction pathways, and phase partitioning. Replacing it with Benzoic Acid removes the ortho-hydroxyl group, eliminating intramolecular hydrogen bonding, which shifts the pKa from 2.97 to 4.20 and drastically reduces its acid-catalytic and chelating capabilities[2]. Substituting with its salt form, Sodium Salicylate, increases aqueous solubility by over 500-fold but neutralizes the free acid required for low-pH keratolytic efficacy and alters the ionic strength of the medium [1]. Furthermore, utilizing Acetylsalicylic Acid (Aspirin) introduces an ester linkage that is prone to hydrolysis in aqueous environments and degrades during thermal processing, whereas Salicylic Acid can be cleanly sublimed for purification [1].

Acidity and Conjugate Base Stability via Intramolecular Hydrogen Bonding

Salicylic Acid demonstrates a significantly lower pKa1 compared to its unsubstituted analog, Benzoic Acid, due to the stabilization of the salicylate anion via intramolecular hydrogen bonding between the ortho-hydroxyl and carboxylate groups [1]. This structural feature results in a pKa1 of 2.97 for Salicylic Acid, whereas Benzoic Acid exhibits a pKa of 4.20 under identical aqueous conditions [1].

Evidence DimensionAcid Dissociation Constant (pKa1)
Target Compound Data2.97
Comparator Or BaselineBenzoic Acid (pKa 4.20)
Quantified Difference1.23 pKa units (over 10-fold increase in acidity)
ConditionsAqueous solution, 25 °C

The distinct acidity profile dictates its selection as a specific pH buffer, a stronger organic acid catalyst, and a reliable chelating agent in synthesis workflows.

Aqueous Solubility and Formulation Phase Behavior

The free acid form of Salicylic Acid exhibits poor aqueous solubility, measuring approximately 2.24 g/L at 20 °C, which necessitates the use of co-solvents like ethanol or glycols in liquid formulations [1]. In contrast, conversion to its conjugate base, Sodium Salicylate, yields an aqueous solubility of approximately 1250 g/L [1].

Evidence DimensionAqueous Solubility
Target Compound Data~2.24 g/L
Comparator Or BaselineSodium Salicylate (~1250 g/L)
Quantified Difference>500-fold difference in solubility
ConditionsWater, 20 °C

Buyers must select the free acid for non-aqueous or low-pH solvent systems, whereas the sodium salt is strictly required for high-concentration aqueous formulations where pH reduction is undesirable.

Lipophilicity and Phase Partitioning in Lipid-Rich Environments

As a beta-hydroxy acid, Salicylic Acid partitions effectively into lipid-rich environments, evidenced by a LogP of 2.26 [1]. This contrasts sharply with alpha-hydroxy acids such as Glycolic Acid, which possess a LogP of -1.11 and remain highly hydrophilic [2].

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound Data2.26
Comparator Or BaselineGlycolic Acid (-1.11)
Quantified Difference3.37 LogP unit shift
ConditionsStandard octanol/water partitioning models

The high lipophilicity is the primary procurement driver for dermatological applications requiring sebum penetration and for organic-phase extractions where hydrophilic acids fail to partition.

Thermal Processing and Sublimation Recovery

Salicylic Acid undergoes clean sublimation starting at approximately 76 °C and melts at 158-161 °C without immediate decomposition [1]. Conversely, its esterified analog, Acetylsalicylic Acid, melts at a lower temperature (~135 °C) and is susceptible to thermal degradation and deacetylation rather than subliming cleanly [2].

Evidence DimensionThermal Phase Transition
Target Compound DataSublimes >76 °C, Melts 158-161 °C
Comparator Or BaselineAcetylsalicylic Acid (Melts ~135 °C, thermally degrades)
Quantified DifferenceClean sublimation vs. thermal degradation
ConditionsAtmospheric pressure heating

The ability to sublime allows for high-purity recovery in manufacturing and dictates specific thermal management parameters during melt-processing.

Lipid-Soluble Keratolytic Formulations

Driven by its LogP of 2.26, Salicylic Acid is procured for topical exfoliants and acne treatments where the active ingredient must partition into sebum-rich pores [2]. Alpha-hydroxy acids like glycolic acid cannot substitute in these specific formulations due to their hydrophilic nature [1].

Precursor for Acetylated and Esterified Pharmaceuticals

The presence of both a reactive ortho-hydroxyl group and a carboxylic acid makes Salicylic Acid the mandatory starting material for the synthesis of Acetylsalicylic Acid (Aspirin) and Methyl Salicylate [2]. Benzoic acid cannot be used in these synthetic routes as it lacks the necessary phenolic hydroxyl group [2].

Organic Acid Catalysis and Chelation

Utilizing its low pKa of 2.97, stabilized by intramolecular hydrogen bonding, Salicylic Acid is deployed as a mild organic acid catalyst and metal chelating agent in industrial chemical processes [2]. Its specific acidity profile allows for controlled pH adjustments that weaker acids like benzoic acid cannot achieve [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999)
Liquid; Dry Powder
White to light tan solid; [CAMEO] Colorless crystals; [ICSC]
Solid
ODOURLESS WHITE-TO-YELLOW POWDER.
White to faint yellow crystalline powder; faint nutty odou

Color/Form

White crystals, fine needles, or fluffy white crystalline powder
Powder or needles from water
Needles in water; monoclinic prisms in alcohol

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

138.031694049 Da

Monoisotopic Mass

138.031694049 Da

Boiling Point

211 °C at 20 torr
211.00 °C. @ 20.00 mm Hg
256Â °C (sublimes)

Flash Point

315 °F (157 °C) (closed cup)
157Â °C c.c.

Heavy Atom Count

10

Taste

Acrid taste
IT HAS SWEETISH, AFTERWARD ACRID, TASTE

Vapor Density

4.8 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink
1.443 g/cu cm at 20 °C/4 °C
Relative density (water = 1): 1.4

LogP

2.26
2.26 (LogP)
2.26
log Kow = 2.26
2.2

Odor

SYNTHETIC ACID IS ODORLESS

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

315 °F (USCG, 1999)
Melting point equals 315 °F
159 °C
158 °C
159Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O414PZ4LPZ

Related CAS

25496-36-0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Drug Indication

Key additive in many skin-care products for the treatment of acne, psoriasis, callouses, corns, keratosis pilaris and warts.

Drug Classes

Breast Feeding; Lactation; Dermatologic Agents; Anti-Infective Agents; Antifungal Agents; Keratolytic Agents

Therapeutic Uses

Anti-Infective Agents; Antifungal Agents; Keratolytic Agents
Cosmetic ingredient functions of Salicylic Acid and its salts. Ingredient: Salicylic Acid; Function: Antiacne agent, Antidanduff agent, Corn/callus/wart remover, Denaturant, Hair-conditioning agent, and Skin-conditioning agent (miscellaneous). /From table/
Salicylic acid has been present in OTC topical acne preparations (at concentrations of 2% to 5%), external analgesics and skin protectants used for poison ivy, oak and sumac, and topical antifungal drug products.
MEDICATION (VET): Seborrhea is a skin disease in dogs that is characterized by a defect in keratinization or cornification. Clinically, it results in increased scale formation, occasionally excessive greasiness of the skin and hair coat, and often secondary inflammation and infection. ... Dogs with moderate to marked scaling and mild oiliness should be bathed with shampoos that contain sulfur and salicylic acid. Both agents are keratolytic, keratoplastic, antibacterial, and antipruritic.
For more Therapeutic Uses (Complete) data for SALICYLIC ACID (10 total), please visit the HSDB record page.

Pharmacology

Salicylic acid treats acne by causing skin cells to slough off more readily, preventing pores from clogging up. This effect on skin cells also makes salicylic acid an active ingredient in several shampoos meant to treat dandruff. Use of straight salicylic solution may cause hyperpigmentation on unpretreated skin for those with darker skin types (Fitzpatrick phototypes IV, V, VI), as well as with the lack of use of a broad spectrum sunblock. Subsalicylate in combination with bismuth form the popular stomach relief aid known commonly as Pepto-Bismol. When combined the two key ingredients help control diarrhea, nausea, heartburn, and even gas. It is also very mildly anti-biotic.
Salicylic Acid is a beta hydroxy acid that occurs as a natural compound in plants. It has direct activity as an anti-inflammatory agent and acts as a topical antibacterial agent due to its ability to promote exfoliation.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE12 - Salicylic acid
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BC - Antiinflammatory agents, non-steroids
S01BC08 - Salicylic acid

Mechanism of Action

Salicylic acid directly irreversibly inhibits COX-1 and COX-2 to decrease conversion of arachidonic acid to precursors of prostaglandins and thromboxanes. Salicylate's use in rheumatic diseases is due to it's analgesic and anti-inflammatory activity. Salicylic acid is a key ingredient in many skin-care products for the treatment of acne, psoriasis, calluses, corns, keratosis pilaris, and warts. Salicylic acid allows cells of the epidermis to more readily slough off. Because of its effect on skin cells, salicylic acid is used in several shampoos used to treat dandruff. Salicylic acid is also used as an active ingredient in gels which remove verrucas (plantar warts). Salicylic acid competitively inhibits oxidation of uridine-5-diphosphoglucose (UDPG) with nicotinamide adenosine dinucleotide (NAD) and noncompetitively with UDPG. It also competitively inhibits the transferring of the glucuronyl group of uridine-5-phosphoglucuronic acid (UDPGA) to a phenolic acceptor. Inhibition of mucopoly saccharide synthesis is likely responsible for the slowing of wound healing with salicylates.
Salicylic acid has a potent keratolytic action and a slight antiseptic action when applied topically to the skin. In low concentrations, the drug has keratoplastic activity (correction of abnormal keratinization) and in higher concentrations (i.e., 1% or higher, depending on the vehicle), the drug has keratolytic activity (causes peeling of skin). Salicylic acid softens and destroys the stratum corneum by increasing endogenous hydration (water concentration), probably because of decreased pH, which causes the cornified epithelium (horny layer) of the skin to swell, soften, and then desquamate.

Vapor Pressure

0.000082 [mmHg]
8.2X10-5 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: 0.02

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol

Other CAS

69-72-7

Absorption Distribution and Excretion

About 10% is excreted unchanged in the urine.
The volume of distribution is about 170 mL/kg of body weight.
A single-center, single-sequence, two-period crossover study was performed to compare the systemic exposure to salicylic acid following facial application of a 30% salicylic acid cosmetic skin peel formulation applied for 5 min and an oral dose of 650 mg aspirin in nine healthy male and female subjects. The mean (SD) maximum salicylic acid concentration (C(max)) was 0.81 (0.32) ug/mL and 56.4 (14.2) ug/mL. The AUC-based safety margin ratio was 50:1. A depot effect was observed during topical application of the skin peel solution as the absorption of salicylic acid continued beyond the 5-min application period. Plasma salicylic acid C(max) values were achieved from 1.4 to 3.5 hr after topical application and from 0.5 to 1.5 hr after oral aspirin. The plasma concentrations in the present study (30%; 5 min) were similar to that of a low concentration (2%) applied in a leave-on product to the same body surface area.
The absorption of reagent-grade salicylic acid through abdominal guinea pig skin was examined. The abdominal area was shaved and a recirculation apparatus was applied to determine the rate of absorption. Salicylic acid, pH 3.0, had a constant rate of absorption (approximately 4%) at concentrations of 250, 400, and 1000 ug/mL. Salicylic acid at a concentration of 500 ug/mL was used to examine the absorption as a function of pH. The percent absorbed from 1 to 6 hours was 6.1, 3.3, 0.6, and 0 at pH 2, 3, 4, and 5, respectively, and 0, 1.8, 8.0, and 15.5 at pH 7, 8, 9, and 10, respectively.
Salicylic acid is rapidly absorbed from the intact skin, especially when applied in oily liniments or ointments, ... .
The percutaneous absorption of salicylic acid through damaged guinea pig skin was studied using a recirculation apparatus. After the abdominal skin of male guinea pigs was clipped and the stratum corneum removed, a glass vessel was attached and used for continuous recirculation and the amount of salicylic acid, 500 ug/mL and pH 3.0, absorbed was calculated from the concentration remaining in the solution. Also, concentrations of 250, 500, and 1000 ug/mL salicylic acid at pH 3.0 and 500 ug/ml at a pH of 2, 3, 4, 5, or 6 were used to determine the effect of concentration and pH, respectively, on absorption. The absorption rate of 500 ug/ml salicylic acid from the recirculating solution was 79.4% for damaged skin; the disappearance of salicylic acid from the solution was linear from the start of exposure. (This was 10 times the rate through intact skin; disappearance from intact skin was linear 1 hour after the start of exposure.) The rate of absorption from the recirculating solution was independent of concentration, but it did increase with an increasing fraction of un-ionized form. The amount of drug retained in damaged guinea pig skin after various exposure times was then determined. The animals were exposed to 500 ug/mL salicylic acid, pH 3.0, for 0.5, 1.0, 3.0, 4.5, or 6.0 hours, and then killed. The test area was wiped and the skin isolated to the corium. A peak in the amount of salicylic acid reserved in the skin was observed after 0.5 to 1 hour. ... These results were attributed to an increase in percutaneous absorption and rapid decrease in concentration in the test solution due to removal of the stratum corneum and a rapid decrease in skin concentration because of the decrease of salicylic acid in the solution. Varying the concentration of salicylic acid from 250 to 1000 ug/mL resulted in similar patterns of retention. Varying the pH from 3 to 6, the peak of the amount reserved became lower and broader with a decreasing fraction of unionized salicylic acid, and the time required to reach a peak had a later trend.
For more Absorption, Distribution and Excretion (Complete) data for SALICYLIC ACID (16 total), please visit the HSDB record page.

Metabolism Metabolites

Salicylic acid is extensively metabolized.
At low dosage, approximately 80% of salicylic acid is metabolized in the liver. Conjugation with glycine, forms salicyluric acid and when conjugated with glucuronic acid, acyl and phenolic glucuronide are formed. Small amounts of salicylic acid are also hydroxylated to gentisic acid. With large doses, the kinetics switch from first order to zero order.
Dogs were dosed intravenously with 1 g (14)C-salicylic acid (containing 10 uCi) in sodium bicarbonate solution. Urine was collected for 30 to 36 hours. Urinary metabolite recovery from one animal, which was representative of all the dosed animals, was 50% unchanged salicylic acid, 25% glucuronates, 10% salicyluric acid, and 4% to 5% gentisic acid. Total recovery was > 90% of the dose.
The major urinary metabolites identified after topical administeration differ from those after oral salicylate adminisration; those derived from percutaneous absorption contain more salicylate glucuronides (42%) and less salicyluric (52%) and salicylic acid (6%).
YIELDS O-CARBOXYPHENYL-B-D-GLUCURONIDE IN MAN; IN RABBIT; YIELDS O-CARBOXYPHENYL SULFATE IN RAT. /FROM TABLE/
For more Metabolism/Metabolites (Complete) data for SALICYLIC ACID (6 total), please visit the HSDB record page.
Salicylic acid has known human metabolites that include 5-hydroxylation.

Wikipedia

Salicylic acid

Drug Warnings

Salicylic acid is not used systemically because of its severe irritating effect on GI mucosa and other tissues; therefore, better tolerated chemical derivatives have been prepared for systemic use.
Necrosis of normal skin has been associated with overuse of the drug. At high concentrations (e.g., 20%), salicylic acid has a caustic effect.
Prolonged use over large areas, especially in young children and those patients with significant renal or hepatic impairment, could result in salicylism. Limit the area to be treated and be aware of signs of salicylate toxicity (e.g., nausea, vomiting, dizziness, loss of hearing, tinnitus, lethargy, hyperpnea, diarrhea, psychic disturbances).
Contraindications: Sensitivity to salicylic acid; prolonged use, especially in infants, diabetics, and patients with impaired circulation; use on moles, birthmarks or warts with hair growing from them, genital or racial warts or warts on mucous membranes, irritated skin or any area that is infected or reddened.
For more Drug Warnings (Complete) data for SALICYLIC ACID (6 total), please visit the HSDB record page.

Biological Half Life

Groups of 3 and 25 month old male Fischer 344 rats were dosed iv with 5 or 50 mg/kg(14)C-salicylic acid ... . The half life value s in 3 month old animals were 4.08 and 30.1 hr with doses of 5 and 50 mg/kg, respectively; these values were 21.3 and 21.9 hr, respectively, in 25 month old animals.

Use Classification

Fragrance Ingredients
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Preservative; Keratolytic
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Salicylic acid is prepared on an industrial scale by the Kolbe-Schmitt synthesis from dry sodium phenoxide in a stream of carbon dioxide at 150-160 °C and a pressure of 5 bar. The use of pressure results in a yield of about 90%, whereas without pressure the yield does not exceed 50% because disodium salicylate and phenol are formed in equivalent amounts.
Technical-grade salicylic acid obtained from the Kolbe-Schmitt process is already extremely pure: salicylic acid content 99.5%; phenol, p-hydroxybenzoic acid, or 4-hydroxyisophthalic acid 0.05 - 0.1% (as impurity); ash < 0.1%; water 0.2%. An even higher quality acid (pharmaceutical grade) can be obtained by crystallizing the sodium salicylate from water at a temperature not exceeding 20 °C, or by sublimation of the acid at 20 mbar and a temperature of 154 °C or with the aid of a carrier gas. A more modern process achieves sublimation directly by utilizing the heat of neutralization from the reaction of sodium salicylate with hydrogen chloride.
REACTION OF DRY, POWDERED SODIUM PHENATE WITH EXCESS CARBON DIOXIDE TO PRODUCE SODIUM SALICYLATE SOLUTION, WHICH IS ACIDIFIED TO OBTAIN SALICYLIC ACID
Manufactured by heating sodium phenolate with carbon dioxide under pressure.
SOME IS ... MADE BY SAPONIFYING CERTAIN NATURAL OILS SUCH AS BIRCH OR GAULTHERIA.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Paint and Coating Manufacturing
Plastics Product Manufacturing
Pharmaceutical and Medicine Manufacturing
Services
Printing and Related Support Activities
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Benzoic acid, 2-hydroxy-: ACTIVE
SIMPLE FREE PHENOLIC ACIDS REPORTED IN WHEAT FRACTIONS. SALICYLIC ACID /FROM TABLE/
INCOMPATIBILITY: IRON SALTS, SPIRIT NITROUS ETHER, LEAD ACETATE, IODINE.
INCOMPATIBILITIES: SALICYLIC ACID IS INCOMPATIBLE WITH USUAL VANISHING CREAM DUE TO FACT THAT CREAMS OF THIS TYPE ARE BASED ON FORMATION OF EMULSION WITH AID OF SOAP.

Analytic Laboratory Methods

JORRISEN TEST. DISSOLVE ... MATERIAL IN 10 ML OF WATER BY HEATING. COOL. ADD 5 DROPS ... 10 % POTASSIUM NITRITE, 2 DROPS GLACIAL ACETIC ACID & 1 DROP ... 10 % COPPER SULFATE. BOIL ... 2 MIN. SALICYLATE ... INDICATED BY RED COLOR.
THIN LAYER CHROMATOGRAPHY.
GAS LIQUID CHROMATOGRAPHY ANALYSIS.
Salicylic acid in food and beverages using Qualitative Tests and Colorimetric method.
For more Analytic Laboratory Methods (Complete) data for SALICYLIC ACID (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: salicylic acid; matrix: blood (serum); procedure: capillary electrophoresis with ultraviolet detection at 254 nm
Analyte: salicylic acid; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 200 nm
For more Clinical Laboratory Methods (Complete) data for SALICYLIC ACID (16 total), please visit the HSDB record page.

Storage Conditions

Salicylic acid should be stored in well-closed containers. Salicylic acid collodion should be stored in tight containers at 15-30 °C. Because the collodion is flammable, it should not be stored near heat or an open flame. Salicylic acid plaster should be stored in well-closed containers, preferably at 15-30 °C. The Trans-Ver-Sal plaster should be stored at a temperature less than 37.8 °C.

Interactions

PERCUTANEOUS ABSORPTION OF HYDROCORTISONE & SALICYLIC ACID WAS FOUND TO BE GREATER WHEN DIMETHYL SULFOXIDE WAS PRESENT. HOWEVER, EFFECT ON ... ACID WAS GREATER @ LOW PH VALUES, & POSITIVE ACTION OF DIMETHYL SULFOXIDE APPEARED TO BE DUE PARTLY TO ITS ABILITY TO INCR SOLUBILITY OF UN-IONIZED DRUG.
PENTOBARBITAL /SRP: CNS DEPRESSION/ IN MICE WAS ENHANCED AFTER PRE-TREATMENT WITH ... SALICYLIC ACID ... SALICYLIC ACID ... SHOWN TO DECR PLASMA-PROTEIN BINDING OF DIPHENYLHYDANTOIN IN MAN ... .
The anti-inflammatory properties of salicylates and prednisolone were investigated using inhibition of in vitro phytohemagglutinin-stimulated lymphocyte proliferation in human whole blood from healthy male and female subjects. Steroids and salicylates are used in conjunction for the treatment of inflammatory disorders such as rheumatoid arthritis and inhibit the proinflammatory transcription factor, NFKB, by different mechanisms. Data generated using various combinations of these drugs were analyzed using isobolograms and the universal surface response approach based on the Loewe additivity principle. The interaction between aspirin and prednisolone was mildly antagonistic while that between salicylic acid and prednisolone was modestly synergistic at therapeutic concentrations. Further, aspirin was slightly more potent in males, but the nature of the steroid-salicylate interaction was similar across genders. This study helps rationalize part of the beneficial effects of steroids and salicylates in treatment of inflammatory disorders.
In rats, magnesium deficiency caused a moderate hearing loss, measured by means of evoked potentials at 10 and 20 kHz, which was repaired after refeeding a normal diet. Application of 700 mg/kg salicylic acid or injection of 5 x 100 mg/kg gentamicin also caused a reversible hearing loss in normally fed rats. Treatment of zinc deficient rats with salicylic acid produced a stronger although reversible hearing loss than in normally fed salicylate treated rats. Treatment of magnesium-deficient rats with gentamicin induced a strong hearing loss that was nearly complete and irreversible in 9 of 25 rats.
For more Interactions (Complete) data for SALICYLIC ACID (7 total), please visit the HSDB record page.

Stability Shelf Life

GRADUALLY DISCOLORS IN SUNLIGHT

Dates

Last modified: 08-15-2023

Efficacy of a combined chemical peel and topical salicylic acid-based gel combination in the treatment of active acne

Lucia Calvisi
PMID: 34318988   DOI: 10.1111/jocd.14281

Abstract

Acne vulgaris is a common skin condition affecting the pilosebaceous unit of the skin characterized by the presence of comedones, papules, pustules, nodules, and cysts, which might result in permanent scars. It commonly affects adolescents, but it can occur in any age-group with the second group of incidence in young women in their 30s. Acne vulgaris can highly affect a person's quality of life. Therefore, it is necessary to act against it to prevent emotional impact and long-term complications.
This study aimed to demonstrate the efficacy of a chemical peel in combination with a home care-exfoliating and purifying product in improving mild and moderate acne.
The study included 45 patients with mild-to-moderate acne. Patients were treated with a chemical peel containing a mix of salicylic acid, pyruvic acid, and retinoic acid once every 3 weeks for 4 times, plus a home care treatment after the healing process. Michaelson's acne severity score, Subject Global Aesthetic Improvement Scale, and Face Skin Q questionnaire were used to evaluate patients' skin improvement and patients' satisfaction.
All patients have shown improvement in skin lesions after 4 sessions of chemical peel according to Michaelson's acne severity score and Subject Global Aesthetic Improvement Score. Face Skin Q questionnaire demonstrated an improved quality of life in all treated patients.
The combination of salicylic acid-based chemical peel plus exfoliating home care treatment appears to be a very good strategy against acne. Therefore, the physician may use this combination as an effective treatment for patients dealing with acne vulgaris.


Crosstalk of plant growth regulators protects photosynthetic performance from arsenic damage by modulating defense systems in rice

M Iqbal R Khan, Badar Jahan, Mohamed F AlAjmi, Md Tabish Rehman, Noushina Iqbal, Mohammad Irfan, Zebus Sehar, Nafees A Khan
PMID: 34325203   DOI: 10.1016/j.ecoenv.2021.112535

Abstract

Salicylic acid (SA) is a well-known plant growth regulator, which participates in many physiological processes of plants under normal and stressful conditions. In this study, we investigated the impact of SA supplementation on the components of ascorbate-glutathione cycle and glyoxalase system, photosynthesis and growth of rice (Oryza sativa) plants subjected to arsenic (As) stress. Plants grown with As exhibited enhanced As uptake, increased oxidative stress, and photosynthesis and growth inhibition. Application of SA promoted photosynthesis and growth in plants with or without As stress by improving plant defense systems and reducing oxidative stress through interaction with ethylene and nitric oxide (NO). SA acted as an ethylene antagonist, reducing stress ethylene formation under As stress, while NO formation was induced. This resulted in coordinated control over the antioxidant defense systems and enhanced As tolerance, protecting photosynthesis and growth from As-induced damage. The study showed that positive responses of SA in promoting photosynthesis and growth under As stress were the result of its interplay with ethylene and NO, enhanced capacity of defense systems to reduce oxidative stress. The crosstalk of SA with ethylene and NO will be useful in augmenting the performance of rice plants under As stress.


Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro

Hassan Salhab, Declan P Naughton, James Barker
PMID: 34361561   DOI: 10.3390/molecules26154410

Abstract

Glucuronidation is a Phase 2 metabolic pathway responsible for the metabolism and excretion of testosterone to a conjugate testosterone glucuronide. Bioavailability and the rate of anabolic steroid testosterone metabolism can be affected upon UGT glucuronidation enzyme alteration. However, there is a lack of information about the in vitro potential assessment of UGT2B17 inhibition by salicylic acid. The purpose of this study is to investigate if UGT2B17 enzyme activity is inhibited by salicylic acid. A UGT2B17 assay was developed and validated by HPLC using a C18 reversed phase column (SUPELCO 25 cm × 4.6 mm, 5 μm) at 246 nm using a gradient elution mobile phase system: (A) phosphate buffer (0.01 M) at pH = 3.8, (B) HPLC grade acetonitrile and (C) HPLC grade methanol. The UGT2B17 metabolite (testosterone glucuronide) was quantified using human UGT2B17 supersomes by a validated HPLC method. The type of inhibition was determined by Lineweaver-Burk plots. These were constructed from the in vitro inhibition of salicylic acid at different concentration levels. The UGT2B17 assay showed good linearity (R2 > 0.99), acceptable recovery and accuracy (80-120%), good reproducibility and acceptable inter and intra-assay precision (<15%), low detection (6.42 and 2.76 μM) and quantitation limit values (19.46 and 8.38 μM) for testosterone and testosterone glucuronide respectively, according to ICH guidelines. Testosterone and testosterone glucuronide were found to be stable up to 72 h in normal laboratory conditions. Our investigational study showed that salicylic acid uncompetitively inhibited UGT2B17 enzyme activity. Thus, drugs that are substrates for the UGT2B17 enzyme have negligible potential effect of causing interaction with salicylic acid in humans.


CsMYB96 enhances citrus fruit resistance against fungal pathogen by activating salicylic acid biosynthesis and facilitating defense metabolite accumulation

Mingfei Zhang, Jinqiu Wang, Qujuan Luo, Ce Yang, Hongbin Yang, Yunjiang Cheng
PMID: 34315028   DOI: 10.1016/j.jplph.2021.153472

Abstract

Citrus fruit are generally confronted with various fungal diseases that cause fruit deterioration and economic loss. Salicylic acid (SA), a plant hormone, is an important signal molecule required for stimulating the disease resistance of plants. However, there has been limited information about the molecular mechanism of SA biosynthesis involving biotic stress response in citrus fruit. In the present study, an R2R3 MYB transcription factor (CsMYB96) was identified to mediate SA signaling in response to fungal diseases. The transient overexpression assay revealed that CsMYB96 contributed to the strong tolerance of citrus fruit to Penicillium italicum along with an increase in SA content; meanwhile, CsMYB96 conferred resistance to Botrytis cinerea in Arabidopsis plants. Further metabolomic profiling of stable transgenic Arabidopsis revealed that CsMYB96 participated in the regulation of various metabolism pathways and enhanced the accumulation of phenolic acids. RNA-seq analysis confirmed that overexpression of CsMYB96 activated the expression of genes involved in plant-pathogen interaction, phenylpropanoid biosynthesis, and SA signaling. Besides, CsMBY96 directly activated the transcription of calmodulin binding protein 60g (CsCBP60g), a predominant transcription factor required for the activation of SA signaling. In summary, our results reveal that CsMYB96 promotes SA biosynthesis and the accumulation of defense metabolites to enhance the fungal pathogen resistance of citrus fruit and Arabidopsis and provide new insights into the regulation of disease response.


Chia Sprouts Elicitation with Salicylic Acid and Hydrogen Peroxide to Improve their Phenolic Content, Antioxidant Capacities In Vitro and the Antioxidant Status in Obese Rats

Haiku D J Gómez-Velázquez, Xochitl Aparicio-Fernández, Rosalía Reynoso-Camacho
PMID: 34378171   DOI: 10.1007/s11130-021-00912-9

Abstract

Elicitation is a biotechnological approach to improve phenolic compounds content and antioxidant properties of ready-to-eat functional foods. This study aimed to evaluate the chemical elicitation effects using salicylic acid (SA) and hydrogen peroxide (H
O
) in optimized-germination conditions on seedling vigor, phenolic content, and their antioxidant capacities in vitro and serum and urine of Wistar obese rats. Optimized-germination conditions of 26.5 °C and 178 h produced a 64% of germination and a sprout length of 56 mm. Only, the elicitation with H
O
(20 mM) enhanced the germination (75%) and H
O
(10 and 20 mM) the sprout length (69 and 59 mm, respectively). In contrast, both elicitors enhanced phenolic contents, being more significant total phenolic compounds content for SA (1 and 2 mM), up to 65.5-73.5%. SA and H
O
improved total flavonoids content (36.5-64.1%), ABTS (19.3-61.1%), and DPPH capacities (51-86%), depending on SA and H
O
concentration, compared with non-elicited chia sprouts. The QUENCHER antioxidant capacities of elicited chia sprouts increased up to three times more than extracts capacities, principally Q-ABTS, which could be attributed to phenolic bounds to dietary fiber. Rats fed with a high-fat and fructose diet (HFFD) and supplemented with chia sprouts, especially 1-mM SA, improve the obesity-related oxidative stress through an increase of antioxidant capacities, using DPPH and ABTS test, on serum (70-118%) and urine samples (80-116%). These results suggest that chia sprouts elicited with 1-mM SA are a source of antioxidant compounds that can be used to decrease obesity related oxidative stress.


Phytohormones, plant growth regulators and signaling molecules: cross-talk and stress responses

Aryadeep Roychoudhury, Tariq Aftab
PMID: 34274991   DOI: 10.1007/s00299-021-02755-9

Abstract

Interactions of phytohormone signaling pathways and their crosstalk with the different intermediates of cell signaling cascades regulate the molecular stress responses in plants.


Salicylic acid underpins silicon in ameliorating chromium toxicity in rice by modulating antioxidant defense, ion homeostasis and cellular ultrastructure

Su Yang, Zaid Ulhassan, Aamir Mehmood Shah, Ali Raza Khan, Wardah Azhar, Yasir Hamid, Sajad Hussain, Mohamed Salah Sheteiwy, Abdul Salam, Weijun Zhou
PMID: 34271533   DOI: 10.1016/j.plaphy.2021.07.013

Abstract

Chromium (Cr) phytotoxicity affirmed the need of mitigation strategies to remediate polluted soils and restricts its accumulation in the food chains. Salicylic acid (SA) and silicon (Si) play pivotal roles in stimulating the plant performance and stress resilience. So far, their interactive effects against Cr-phytotoxicities are less known. Thus, we evaluated the beneficial roles of alone or/and combine applications of SA and Si in mitigating the toxic effects of Cr in the leaves and roots of rice (Oryza sativa) seedlings. Results indicated that SA (10 μM) and/or Si (5 μM) markedly retrieved the Cr (100 μM) induced toxicities by minimizing the Cr-accretion in both leaves and roots, enhancing the performance of light harvesting pigments (total chlorophylls and carotenoids), water retention and accumulation of osmolytes (water-soluble protein and total soluble sugars) and ultimately improved the growth and biomass. Additionally, SA and/or Si maintained the ionic balance by enhancing the nutrients transport, upregulated the ascorbate-glutathione (AsA-GSH) cycle enzymes, minimized the extra accumulation of reactive oxygen species (ROS) (H
O
and O
), malondialdehyde (MDA), recovered the membrane stability and damages in cellular ultrastructure in Cr-stressed rice plants. Overall findings suggested that SA underpins Si in mitigating the Cr-induced phytotoxicities on the above-reported parameters and combined applications of SA and Si were more effective than alone treatments. The uptake or cellular accumulation of Cr, osmoprotectants level and antioxidant defense system against oxidative stress can be considered as key toxicity biomarkers for the safe cultivation of rice in Cr-contaminated soils.


Major Facilitator Superfamily Transporter Gene

Qing Chen, Lu Lei, Caihong Liu, Yazhou Zhang, Qiang Xu, Jing Zhu, Zhenru Guo, Yan Wang, Qingcheng Li, Yang Li, Li Kong, Yunfeng Jiang, Xiujin Lan, Jirui Wang, Qiantao Jiang, Guoyue Chen, Jian Ma, Yuming Wei, Youliang Zheng, Pengfei Qi
PMID: 34445203   DOI: 10.3390/ijms22168497

Abstract

Wheat is a major staple food crop worldwide, due to its total yield and unique processing quality. Its grain yield and quality are threatened by Fusarium head blight (FHB), which is mainly caused by
. Salicylic acid (SA) has a strong and toxic effect on
and is a hopeful target for sustainable control of FHB.
is capable of efficientdealing with SA stress. However, the underlying mechanisms remain unclear. Here, we characterized
(
), a major facilitator superfamily (MFS) transporter gene in
.
was highly expressed during infection and was upregulated by SA. The predicted three-dimensional structure of the FgMFS1 protein was consistent with the schematic for the antiporter. The subcellular localization experiment indicated that FgMFS1 was usually expressed in the vacuole of hyphae, but was alternatively distributed in the cell membrane under SA treatment, indicating an element of
in response to SA.
(loss of function mutant of
) showed enhanced sensitivity to SA, less pathogenicity towards wheat, and reduced DON production under SA stress. Re-introduction of a functional
gene into
recovered the mutant phenotypes. Wheat spikes inoculated with
accumulated more SA when compared to those inoculated with the wild-type strain. Ecotopic expression of
in yeast enhanced its tolerance to SA as expected, further demonstrating that FgMFS1 functions as an SA exporter. In conclusion,
encodes an SA exporter in
, which is critical for its response to wheat endogenous SA and pathogenicity towards wheat.


Analysis of Phytohormone Signal Transduction in

Youcheng Zhu, Qingyu Wang, Ziwei Gao, Ying Wang, Yajing Liu, Zhipeng Ma, Yanwen Chen, Yuchen Zhang, Fan Yan, Jingwen Li
PMID: 34298928   DOI: 10.3390/ijms22147313

Abstract

Salt stress seriously restricts crop yield and quality, leading to an urgent need to understand its effects on plants and the mechanism of plant responses. Although phytohormones are crucial for plant responses to salt stress, the role of phytohormone signal transduction in the salt stress responses of stress-resistant species such as
has not been reported. Herein, we combined transcriptome and metabolome analyses to evaluate expression changes of key genes and metabolites associated with plant hormone signal transduction in
roots under salt stress for 0 h to 72 h. Auxin, cytokinin, brassinosteroid, and gibberellin signals were predominantly involved in regulating
growth and recovery under salt stress. Ethylene and jasmonic acid signals may negatively regulate the response of
to salt stress. Abscisic acid and salicylic acid are significantly upregulated under salt stress, and their signals may positively regulate the plant response to salt stress. Additionally, salicylic acid (SA) might regulate the balance between plant growth and resistance by preventing reduction in growth-promoting hormones and maintaining high levels of abscisic acid (ABA). This study provides insight into the mechanism of salt stress response in
and the corresponding role of plant hormones, which is beneficial for crop resistance breeding.


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